5-Bromo-5-phenylimidazolidine-2,4-dione
Description
Historical Context and Significance of the Imidazolidine-2,4-dione (Hydantoin) Core in Organic Chemistry
The imidazolidine-2,4-dione ring system, commonly known as hydantoin (B18101) or glycolylurea, is a five-membered heterocyclic organic compound that has been a subject of extensive study for over a century. mdpi.comnih.govnih.gov Its journey began in 1861 when it was first isolated by Adolf von Baeyer during his research on uric acid, obtaining it through the hydrogenation of allantoin. mdpi.combepls.comnih.gov A few years later, in 1873, Friedrich Urech developed a method for its synthesis from alanine (B10760859) sulfate (B86663) and potassium cyanate, a reaction now known as the Urech hydantoin synthesis. bepls.com The definitive confirmation of its cyclic structure was provided by Dorothy Hahn in 1913. mdpi.com
The hydantoin scaffold is characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3 and two carbonyl groups at positions 2 and 4. mdpi.com It is an oxidized derivative of imidazolidine (B613845). mdpi.com The core structure allows for substitution at three primary locations: the two nitrogen atoms (N-1 and N-3) and the carbon atom at the 5th position (C-5). bepls.comnih.gov This versatility in substitution is a key aspect of its chemistry. The C-5 position, in particular, can be a stereogenic center, leading to optically active derivatives, especially when synthesized from α-amino acids. nih.gov
The reactivity of the hydantoin core is multifaceted. The protons on the nitrogen atoms are acidic and can be removed by a base, allowing for alkylation or acylation at the N-1 and N-3 positions. nih.govresearchgate.net The C-5 position behaves as a reactive methylene (B1212753) group, which can be functionalized in various ways. nih.gov Furthermore, the entire ring can be hydrolyzed to yield α-amino acids, a reaction that has significant applications in synthetic chemistry. mdpi.com The carbonyl groups can also participate in various reactions, and the ring itself can be subject to halogenation. mdpi.comresearchgate.net
In the fields of medicinal chemistry and drug discovery, the hydantoin ring is recognized as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a recurring motif in a wide array of biologically active compounds. researchgate.netnih.gov The synthetic accessibility of the core and the ease with which diverse substituents can be introduced at its N-1, N-3, and C-5 positions allow for the creation of large libraries of compounds for chemical exploration. researchgate.net
The significance of this scaffold is underscored by the broad spectrum of pharmacological activities exhibited by its derivatives. These include, but are not limited to, anticonvulsant, antiarrhythmic, antitumor, antimicrobial, and anti-inflammatory properties. bepls.com The anticonvulsant drug Phenytoin (5,5-diphenylimidazolidine-2,4-dione), first synthesized in 1908 and its activity discovered in 1938, is a prime example of the therapeutic importance of the hydantoin core. researchgate.net Beyond pharmaceuticals, hydantoins serve as crucial intermediates in the synthesis of valuable non-natural α-amino acids.
Table 1: Biological Activities of Imidazolidine-2,4-dione Derivatives
| Biological Activity | Example Application/Derivative Class | Reference(s) |
|---|---|---|
| Anticonvulsant | Phenytoin (5,5-diphenylhydantoin) and related derivatives | researchgate.net |
| Antiarrhythmic | Ropitoin and other N-substituted hydantoins | bepls.com |
| Antitumor | Various substituted hydantoins | nih.govbepls.com |
| Antimicrobial | Phenyl-substituted and fused hydantoins | |
| Anti-inflammatory | 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione | nih.gov |
| Herbicidal | Certain hydantoin derivatives used in agrochemicals | nih.gov |
Specific Focus on Halogenated Phenyl-Substituted Imidazolidine-2,4-diones
While the imidazolidine-2,4-dione scaffold is widely studied, academic literature focusing specifically on 5-Bromo-5-phenylimidazolidine-2,4-dione is limited. Research in this area tends to focus more broadly on halogenated derivatives, where the halogen atom can be located on the phenyl ring, on an alkyl substituent, or, less commonly, directly at the C-5 position.
For instance, studies have explored the effects of halogen substitutions at various positions on the phenyl rings of 5,5-diphenylhydantoin analogues. These modifications are performed to probe structure-activity relationships and to modulate the pharmacological profile of the parent compound. Research has also been conducted on derivatives such as 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, where a bromoalkyl group is attached to one of the nitrogen atoms of the hydantoin ring. In this particular study, the compound was synthesized by reacting 5,5-diphenylimidazolidine-2,4-dione with 1,2-dibromoethane (B42909) in the presence of a base, and its crystal structure was determined. Other research has investigated fluorinated analogues, such as 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione, for potential anti-inflammatory applications.
The synthesis of compounds with a halogen directly attached to the C-5 position, such as the target compound, represents a unique synthetic challenge and structural motif. The direct bromination of a 5-phenylhydantoin (B13835) precursor at the C-5 position would involve creating a quaternary stereocenter containing a bromine atom, which could potentially serve as a synthetic intermediate or confer specific biological properties. However, detailed academic inquiries into the synthesis, reactivity, and application of this compound itself are not extensively documented in publicly available research.
Table 2: Examples of Studied Halogenated Phenyl-Substituted Hydantoin Derivatives
| Compound Name | Position of Halogen | Focus of Research | Reference(s) |
|---|---|---|---|
| 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione | On N-3 alkyl substituent | Synthesis and crystallography | |
| 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione | On C-5 substituent (CF3) | Biological activity | |
| 3-amino-5,5′-diphenylimidazolidine-2,4-dione Schiff bases with halogenated phenyl groups | On N-3 substituent's phenyl ring | Anticonvulsant activity | |
| 1,3-Dichloro-5,5-diphenyl imidazolidine-2,4-dione | On N-1 and N-3 positions | Synthetic intermediate | researchgate.net |
The motivation for investigating a specific structural motif like this compound stems from established principles in medicinal chemistry and synthetic organic chemistry. The introduction of a halogen, particularly bromine, into a biologically active scaffold is a common strategy to modulate its properties.
Key Rationales:
Enhancement of Binding Affinity: Halogen atoms can participate in specific, non-covalent interactions with biological macromolecules, such as proteins and enzymes. This phenomenon, known as halogen bonding, involves the favorable interaction between an electrophilic region on the halogen and a nucleophilic site (e.g., a carbonyl oxygen or an aromatic ring) on the receptor. This can lead to enhanced binding affinity and potency.
Metabolic Blocking: Placing a bulky and electron-withdrawing atom like bromine at a metabolically susceptible position can block or slow down enzymatic degradation (e.g., by cytochrome P450 enzymes). This can increase the metabolic stability and half-life of a compound.
Synthetic Utility: The carbon-bromine bond can be a versatile synthetic handle. The bromine atom at the C-5 position could potentially act as a leaving group in nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, allowing for the synthesis of further diversified analogues that would be otherwise difficult to access.
Conformational Control: The steric bulk of the bromine atom can influence the preferred conformation of the molecule, particularly the orientation of the adjacent phenyl group. This can lock the molecule into a specific shape that is more favorable for binding to a biological target.
Therefore, the investigation of this compound is driven by the potential to create a novel derivative with improved pharmacological properties or to develop a versatile intermediate for the synthesis of other complex hydantoin-based molecules.
Properties
CAS No. |
59760-95-1 |
|---|---|
Molecular Formula |
C9H7BrN2O2 |
Molecular Weight |
255.07 g/mol |
IUPAC Name |
5-bromo-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H7BrN2O2/c10-9(6-4-2-1-3-5-6)7(13)11-8(14)12-9/h1-5H,(H2,11,12,13,14) |
InChI Key |
YEFRLGOXVLISHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Bromo 5 Phenylimidazolidine 2,4 Dione and Analogues
General Synthetic Routes to the Imidazolidine-2,4-dione Nucleus
The foundational imidazolidine-2,4-dione ring can be assembled through several reliable and time-tested methodologies.
Three seminal name reactions form the classical basis for hydantoin (B18101) synthesis.
The Bucherer-Bergs reaction is a versatile multi-component reaction that synthesizes 5-substituted and 5,5-disubstituted hydantoins from a carbonyl compound (ketone or aldehyde), ammonium (B1175870) carbonate, and an alkali metal cyanide like potassium or sodium cyanide. alfa-chemistry.comwikipedia.org First discovered by Bergs and later elaborated upon by Bucherer, this one-pot method is highly efficient for creating a wide variety of hydantoins from readily accessible starting materials. nih.govwikipedia.org The reaction can also proceed from cyanohydrins, which are intermediates in the primary pathway. wikipedia.org
| Bucherer-Bergs Reaction Summary | |
| Reactants | Ketone or Aldehyde, Ammonium Carbonate, Potassium/Sodium Cyanide |
| Product | 5-Substituted or 5,5-Disubstituted Imidazolidine-2,4-dione |
| Type | Multi-component Reaction |
The Urech hydantoin synthesis , first reported in 1873, involves the reaction of an α-amino acid with potassium cyanate, followed by acid-mediated cyclization of the resulting hydantoic acid (ureido acid) intermediate. researchgate.net This method provides a direct route from amino acids to 5-monosubstituted hydantoins.
The Reed reaction is closely related to the Urech synthesis and is often considered a modification or alternative name for it. It encompasses the reaction of α-amino acids or their derivatives with cyanates (e.g., sodium cyanate) or isocyanates to form the hydantoin ring, typically under acidic conditions. nih.gov
| Urech/Reed Synthesis Summary | |
| Reactants | α-Amino Acid, Potassium/Sodium Cyanate (or Isocyanate), Acid (e.g., HCl) |
| Product | 5-Monosubstituted Imidazolidine-2,4-dione |
| Type | Condensation then Cyclization |
Another effective strategy for forming the hydantoin ring is the direct condensation of urea (B33335) or its sulfur analogue, thiourea (B124793), with α-dicarbonyl or related compounds. A prominent example is the Biltz synthesis of Phenytoin (5,5-diphenylimidazolidine-2,4-dione), which involves the base-catalyzed condensation of benzil (B1666583) (an α-diketone) with urea. chemrxiv.orgresearchgate.net The reaction proceeds through an initial addition followed by a pinacol-type rearrangement and cyclization. chemrxiv.org Similarly, arylglyoxals can undergo condensation with urea or thiourea, often promoted by a mediator like polyphosphoric ester, to yield 1,5-disubstituted hydantoins or thiohydantoins. organic-chemistry.org
This pathway provides a route to N-3 and C-5 substituted hydantoins. The synthesis begins with an α-amino acid or its ester, which reacts with an isocyanate to form an N-carbamoyl amino acid (ureido acid) intermediate. nih.gov This intermediate is then cyclized, often under basic conditions, to furnish the disubstituted imidazolidine-2,4-dione ring. organic-chemistry.org This method offers a high degree of control over the substitution pattern at both the N-3 and C-5 positions by selecting the appropriate amino acid and isocyanate starting materials.
Targeted Synthesis of Brominated Phenylimidazolidine-2,4-dione Derivatives
Synthesizing the specific target molecule, 5-Bromo-5-phenylimidazolidine-2,4-dione, requires strategies that precisely install both a bromine atom and a phenyl group at the C-5 position. This can be envisioned through two primary strategic approaches: introducing the bromine atom before the ring is formed or adding it after cyclization.
Pre-functionalization Strategy: This approach involves using a starting material that already contains the required bromine atom at the position that will become C-5 of the final hydantoin. A plausible, though not explicitly documented, route would be to employ an α-bromo-α-phenyl ketone, such as 2-bromo-2-phenylacetophenone, as the carbonyl component in a Bucherer-Bergs reaction. The reaction with ammonium carbonate and potassium cyanide would theoretically construct the hydantoin ring directly onto the pre-functionalized quaternary carbon, yielding the desired 5-bromo-5-phenyl product. This strategy leverages the reliability of the Bucherer-Bergs reaction on complex ketones. nih.gov
Post-cyclization Bromination Strategy: This alternative strategy involves first synthesizing a precursor molecule, 5-phenylimidazolidine-2,4-dione, and then introducing the bromine atom at the C-5 position. The C-5 position of a hydantoin ring with a hydrogen atom is known to behave like a reactive methylene (B1212753) group, susceptible to base-catalyzed condensation reactions. thieme-connect.de For bromination, this would involve an electrophilic substitution reaction. The 5-phenylhydantoin (B13835) precursor could be reacted with a suitable electrophilic brominating agent, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), potentially under radical or acid-catalyzed conditions. nih.govmanac-inc.co.jp The success of this approach depends on the reactivity of the C-5 hydrogen and the ability to control the reaction to prevent bromination on the phenyl ring. The use of an acid catalyst, for instance, can promote electrophilic aromatic substitution on activated rings. manac-inc.co.jplibretexts.org
| Bromination Strategy Comparison | |
| Pre-functionalization | Advantages: Direct installation of substituents; avoids potential side reactions on the hydantoin ring. Challenge: Requires synthesis of a specific α-brominated ketone precursor. |
| Post-cyclization | Advantages: Starts from a more common hydantoin precursor. Challenge: Potential for low regioselectivity (bromination on the phenyl ring vs. C-5); reactivity of the C-5 proton must be suitable. |
Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. The Bucherer-Bergs reaction is a classic example of an MCR that directly yields 5,5-disubstituted hydantoins from a ketone, making it an ideal candidate for the pre-functionalization strategy discussed above. nih.govorganic-chemistry.org
Modern synthetic chemistry has expanded the toolkit of MCRs applicable to hydantoin synthesis. Tandem reactions, such as a one-pot α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals, have been developed to form 5,5-disubstituted hydantoins connectively from simple ester derivatives. bris.ac.uknih.gov Furthermore, variations of the Ugi reaction, another powerful MCR, have been adapted for the synthesis of N-1 and N-3 substituted hydantoins, although these are less suited for creating quaternary C-5 centers. researchgate.net These advanced, one-pot procedures offer direct access to complex and diversely substituted imidazolidine-2,4-diones, which could be adapted to produce brominated phenyl analogues.
Advanced Synthetic Approaches and Stereochemical Control
The synthesis of complex heterocyclic compounds such as 5-substituted imidazolidine-2,4-diones, also known as hydantoins, increasingly relies on advanced methodologies that offer enhanced efficiency, speed, and stereochemical precision. These modern techniques are crucial for accessing enantiomerically pure compounds, which are of significant interest in medicinal chemistry and materials science. The following subsections discuss key advanced strategies applicable to the synthesis of this compound and related structures.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique utilizes microwave energy to heat the reaction mixture directly and uniformly, which can enhance reaction rates and reproducibility. nih.gov The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic scaffolds like imidazolidine-2,4-dione.
Research has demonstrated the successful use of microwaves in various synthetic routes leading to imidazole (B134444) and imidazolidine (B613845) derivatives. For instance, the Debus-Radziszewski synthesis, a method for preparing substituted imidazoles, has been optimized using microwave irradiation. orientjchem.org In one study, a 2,4,5-trisubstituted imidazole was synthesized from a 1,2-dione, an aromatic aldehyde, and ammonium acetate (B1210297) under microwave conditions, achieving optimal yields at 720 watts for 7 minutes. orientjchem.org Another approach involves the one-pot, three-component reaction of benzaldehyde, thiosemicarbazide, and maleic anhydride (B1165640) under microwave irradiation to form thiazolidinone derivatives, a related heterocyclic system. nih.gov
Furthermore, microwave-assisted techniques have been applied to the synthesis of imidazolidine derivatives from imines and glycine (B1666218) in tetrahydrofuran. researchgate.net Solid-phase synthesis of 4,5-dihydroxy-1,3-dialkyl-4,5-diarylimidazolidine-2-thiones from benzil and thiourea derivatives has also been achieved using microwave heating. semanticscholar.org These examples highlight the versatility and efficiency of microwave technology in constructing the core imidazolidine ring, suggesting its applicability for the rapid and efficient synthesis of this compound.
Table 1: Examples of Microwave-Assisted Synthesis of Imidazolidine and Related Heterocycles
| Reactants | Product Type | Solvent/Conditions | Key Advantage |
|---|---|---|---|
| 1,2-Dione, Aldehyde, Ammonium Acetate | Trisubstituted Imidazole | Ethanoic Acid | Optimized yield at 7 min (vs. 1-2 hours conventional) orientjchem.org |
| Imines, Glycine | Substituted Imidazolidines | Tetrahydrofuran | Efficient synthesis of new derivatives researchgate.net |
| Benzil, Thiourea | Diaryl-imidazolidine-2-thione | Solid-Phase | Good yields in addition reaction semanticscholar.org |
The development of enantioselective methods for synthesizing 5-substituted hydantoins is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Chiral catalysis offers a powerful strategy to produce these molecules with high enantiomeric purity from achiral or racemic precursors.
One prominent approach is the use of chiral Brønsted acids. For example, a chiral phosphoric acid has been shown to catalyze the condensation of glyoxals and ureas to produce 5-monosubstituted hydantoins in high yields (up to 99%) and excellent enantiomeric ratios (up to 98:2 e.r.). rsc.orgresearchgate.net Mechanistic studies suggest that the reaction proceeds through a face-selective protonation of an enol-type intermediate, which controls the stereochemical outcome. rsc.orgresearchgate.net
Another successful strategy involves the asymmetric hydrogenation of prochiral 5-alkylidenehydantoins. Rhodium complexes with chiral ligands, such as f-spiroPhos, have been used to catalyze this transformation under mild conditions, affording chiral hydantoins with enantioselectivities up to 99.9% ee. acs.org This method provides an efficient route to highly enantioenriched 5-substituted hydantoins. acs.org
Organocatalysis has also been employed for the enantioselective synthesis of 5,5-disubstituted hydantoins. A bifunctional squaramide-tertiary amine catalyst, acting as a Brønsted base/H-bond donor, has been used in the Michael reaction of 2-benzylthio-3,5-dihydroimidazol-4-ones with acceptors like nitroolefins or vinyl ketones. This method yields products with high diastereoselectivity and enantioselectivities typically exceeding 95% ee. nih.gov
Table 2: Chiral Catalytic Systems for Enantioselective Hydantoin Synthesis
| Catalytic System | Reaction Type | Substrates | Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral Phosphoric Acid | Condensation | Glyoxals, Ureas | Up to 96% ee (98:2 e.r.) rsc.orgresearchgate.net |
| Rh/f-spiroPhos Complex | Asymmetric Hydrogenation | 5-Alkylidenehydantoins | Up to 99.9% ee acs.org |
Photochemical deracemization is an innovative, non-thermodynamic approach to convert a racemic mixture into a single, enantiopure compound. This strategy has been successfully applied to 5-substituted 3-phenylimidazolidine-2,4-diones (hydantoins). tum.deacs.org The process utilizes a chiral photocatalyst that, upon excitation with light, can selectively interact with one enantiomer of the substrate.
The reaction is typically catalyzed by a chiral diarylketone, such as a derivative of benzophenone, which incorporates a two-point hydrogen bonding site. tum.deacs.org The proposed mechanism involves a selective hydrogen atom transfer (HAT) from the stereogenic C5 position of the hydantoin to the excited catalyst. This selectivity arises from the formation of a diastereomeric complex between the catalyst and one of the substrate enantiomers, facilitated by hydrogen bonding. tum.de The resulting radical intermediate can then be re-protonated to form either enantiomer, but the catalyst preferentially binds and abstracts a hydrogen from the "wrong" enantiomer, leading to an accumulation of the desired enantiomer in the photostationary state. acs.org
This method has been used to deracemize a variety of 5-substituted hydantoins, achieving high enantiomeric excesses, often in the range of 80-99% ee, with yields from 69% to quantitative. tum.deacs.org The strategy is effective for substrates with various substituents at the 5-position, demonstrating its potential for creating enantiomerically pure libraries of these valuable compounds. acs.org
Table 3: Summary of Photochemical Deracemization of 5-Substituted Hydantoins
| Catalyst | Substrate Scope | Enantiomeric Excess (ee) | Yield |
|---|
Chemical Reactivity and Derivatization of 5 Bromo 5 Phenylimidazolidine 2,4 Dione
Reactions at the Imidazolidine-2,4-dione Ring System
The hydantoin (B18101) ring contains two amide-like nitrogen atoms (N-1 and N-3) and two carbonyl groups (C-2 and C-4), which are the primary sites for reactions involving this part of the molecule. The protons on N-1 and N-3 are acidic and can be removed by a base, rendering the nitrogen atoms nucleophilic.
The nitrogen atoms of the imidazolidine-2,4-dione ring can readily undergo nucleophilic substitution reactions, primarily alkylation and acylation, upon deprotonation. The N-3 proton is generally more acidic than the N-1 proton due to its position between two carbonyl groups, leading to preferential reaction at this site. However, reaction at N-1 or dialkylation/diacylation can occur, often depending on the reaction conditions, such as the strength of the base and the nature of the electrophile. nih.govnih.gov
Alkylation: N-alkylation is a common strategy to modify the hydantoin core. This reaction is typically performed by treating the hydantoin with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction. For instance, using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) often favors N-3 alkylation. core.ac.uk
Acylation: Similarly, acylation can be achieved using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group onto one or both of the nitrogen atoms, forming N-acylhydantoin derivatives. These derivatives can be useful intermediates in various synthetic pathways. nih.gov
| Reaction Type | Reagents & Conditions | Product Description | Reference |
|---|---|---|---|
| N3-Alkylation | Alkyl Halide (e.g., Benzyl bromide), K₂CO₃, DMF, 100°C | The alkyl group is selectively introduced at the N-3 position of the hydantoin ring. | core.ac.uk |
| N-Acylation | Acyl Chloride (e.g., Acetyl chloride), Triethylamine, Dichloromethane | An acyl group is attached to a ring nitrogen, typically N-3, yielding an N-acylhydantoin. | nih.gov |
Halogenation of the imidazolidine-2,4-dione ring typically occurs at the nitrogen atoms. N-halogenated hydantoins can be prepared by treating the parent hydantoin with a suitable halogenating agent. For example, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce a bromine or chlorine atom at the N-1 or N-3 position. These N-halo derivatives are often used as oxidizing agents or as intermediates for further functionalization.
Halogen exchange at the C-5 position, replacing the bromine atom with another halogen, is theoretically possible but can be challenging. The tertiary nature of the C-5 carbon makes it susceptible to elimination reactions under conditions typically used for nucleophilic substitution (e.g., Finkelstein reaction). The viability of such an exchange would depend heavily on the specific substrate and the careful selection of reaction conditions to suppress competing elimination pathways.
Reactivity Involving the 5-Phenyl and 5-Bromo Substituents
The substituents at the C-5 position provide additional avenues for derivatization, allowing for modifications that extend from the core heterocyclic structure.
The phenyl group at the C-5 position can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The substituent already present on the phenyl ring (the C-5 carbon of the hydantoin ring) influences the position of the incoming electrophile. The imidazolidine-2,4-dione moiety, connected via a quaternary carbon, is an electron-withdrawing group due to the inductive effect of the two adjacent carbonyl functionalities. As such, it deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position. organicchemistrytutor.comchemistrytalk.orgunizin.orglibretexts.org
| Reaction Type | Typical Reagents | Predicted Major Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Bromo-5-(3-nitrophenyl)imidazolidine-2,4-dione | unizin.org |
| Bromination | Br₂, FeBr₃ | 5-Bromo-5-(3-bromophenyl)imidazolidine-2,4-dione | csbsju.edu |
| Sulfonation | Fuming H₂SO₄ | 3-(5-Bromo-2,4-dioxoimidazolidin-5-yl)benzenesulfonic acid | unizin.org |
The bromine atom at the C-5 position is a key functional group for carbon-carbon and carbon-heteroatom bond formation, particularly through palladium-catalyzed cross-coupling reactions. Although it is a tertiary bromide, its position adjacent to a phenyl ring gives it reactivity akin to a benzylic halide, making it a suitable substrate for these powerful synthetic methods.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-hydantoin with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is highly versatile for creating biaryl structures or for introducing alkyl or vinyl groups at the C-5 position. wikipedia.orglibretexts.orgyoutube.comyonedalabs.comresearchgate.net
Heck Reaction: The Heck reaction couples the bromo-hydantoin with an alkene to form a new, more substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. It provides a direct method for the vinylation of the C-5 position. wikipedia.orgorganic-chemistry.orgwikipedia.orgmdpi.comnih.gov
Sonogashira Coupling: This reaction involves the coupling of the bromo-hydantoin with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. The Sonogashira coupling is an effective method for introducing alkynyl moieties at the C-5 position, leading to the synthesis of conjugated enyne systems or other alkyne-containing derivatives. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netnih.gov
| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl boronic acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Aryl/Vinyl-5-phenylimidazolidine-2,4-dione | wikipedia.orglibretexts.org |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 5-Vinyl-5-phenylimidazolidine-2,4-dione derivative | wikipedia.orgorganic-chemistry.org |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base | 5-Alkynyl-5-phenylimidazolidine-2,4-dione derivative | wikipedia.orglibretexts.org |
Regioselectivity and Stereoselectivity in Derivatization Reactions
The derivatization of 5-Bromo-5-phenylimidazolidine-2,4-dione offers the potential for creating a variety of substituted hydantoin structures. The key to these transformations lies in understanding and controlling the regioselectivity and stereoselectivity of the reactions, particularly at the C5 position, which is a quaternary stereocenter.
Addition Reactions with Organometallic Reagents
While specific studies on the reaction of this compound with organometallic reagents are not readily found in peer-reviewed literature, the reactivity can be inferred from the general behavior of related α-halo carbonyl compounds. Organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R₂CuLi), are potent nucleophiles that can displace the bromide at the C5 position.
The regioselectivity of such a reaction would be expected to be exclusively at the C5 position, as the carbon-bromine bond is the most reactive site for nucleophilic attack by the carbanionic portion of the organometallic reagent. The carbonyl groups of the imidazolidine-2,4-dione ring are generally less reactive towards organometallic reagents under standard conditions, especially when a more facile substitution pathway is available.
A hypothetical reaction scheme is presented below, illustrating the expected product of a reaction between this compound and a generic Grignard reagent.
Hypothetical Reaction of this compound with a Grignard Reagent
| Reactant 1 | Reactant 2 (Grignard Reagent) | Expected Product |
| This compound | Methylmagnesium bromide (CH₃MgBr) | 5-Methyl-5-phenylimidazolidine-2,4-dione |
| This compound | Ethylmagnesium bromide (C₂H₅MgBr) | 5-Ethyl-5-phenylimidazolidine-2,4-dione |
| This compound | Phenylmagnesium bromide (C₆H₅MgBr) | 5,5-Diphenylimidazolidine-2,4-dione |
Note: This table is illustrative and based on general chemical principles, not on specific experimental data for this compound.
Control of Chirality in Modified Structures
The control of chirality in the derivatization of this compound is a critical aspect, as the C5 position is a stereocenter. If the starting material is enantiomerically pure, the stereochemical outcome of the substitution reaction determines whether the chirality is retained, inverted, or lost.
The mechanism of the nucleophilic substitution will dictate the stereochemistry.
An Sₙ2-type reaction would proceed with inversion of configuration at the C5 center.
An Sₙ1-type reaction , proceeding through a planar carbocation intermediate, would lead to racemization, resulting in a mixture of both enantiomers.
Reactions involving organometallic reagents can also proceed through more complex mechanisms, including single-electron transfer (SET) pathways, which could also lead to racemization.
Achieving stereocontrol in these reactions is challenging. The use of chiral auxiliaries or chiral ligands in conjunction with the organometallic reagent could potentially influence the stereochemical outcome, favoring one enantiomer over the other. However, there is a lack of specific literature detailing such approaches for this compound.
For the synthesis of specific chiral 5-substituted-5-phenylhydantoins, asymmetric synthetic routes that build the chiral center from achiral precursors are often more common and controllable than the substitution of a chiral precursor like this compound.
Factors Influencing Stereochemical Outcome in Hypothetical Reactions
| Factor | Influence on Chirality |
| Reaction Mechanism | Sₙ2 leads to inversion; Sₙ1 or SET can lead to racemization. |
| Nature of Organometallic Reagent | Can influence the reaction pathway. |
| Solvent | Can affect the stability of intermediates and transition states. |
| Temperature | Can impact the selectivity of the reaction. |
| Use of Chiral Additives | Can induce asymmetry and favor the formation of one enantiomer. |
Note: This table presents general principles of stereochemistry in nucleophilic substitution reactions and their potential application to the target compound.
Structural Elucidation and Conformational Analysis of 5 Bromo 5 Phenylimidazolidine 2,4 Dione
Spectroscopic Characterization Techniques
A complete spectroscopic characterization is fundamental to confirming the identity and elucidating the electronic and structural features of a molecule. However, specific experimental spectra for 5-Bromo-5-phenylimidazolidine-2,4-dione are not found in the surveyed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of a molecule. A ¹H NMR spectrum would be expected to show signals corresponding to the protons of the phenyl ring and the N-H protons of the imidazolidine (B613845) ring. The chemical shifts and coupling constants of the aromatic protons would provide insight into the electronic environment of the phenyl group. Similarly, a ¹³C NMR spectrum would reveal distinct signals for the carbonyl carbons, the quaternary C5 carbon attached to the bromine and phenyl groups, and the carbons of the phenyl ring. Without access to experimental spectra, a table of chemical shifts cannot be compiled.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the amide groups, the C=O (carbonyl) stretching vibrations of the dione, and various vibrations corresponding to the aromatic phenyl ring. A precise data table of these vibrational frequencies is dependent on experimental measurement.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS), including Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. HRMS would yield the exact mass of this compound, confirming its molecular formula. Analysis of the fragmentation pattern would help to corroborate the structure by showing the loss of specific fragments, such as the bromine atom or the phenyl group. Specific m/z values for the molecular ion and its fragments are not available.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsion angles.
Molecular Geometry and Bond Parameters
A crystal structure analysis of this compound would provide the exact spatial arrangement of its atoms. This would include the bond lengths between all atoms (e.g., C-N, C-C, C=O, C-Br) and the bond angles within the imidazolidine and phenyl rings. This empirical data is necessary to create an accurate table of molecular geometry.
Conformational Analysis of the Imidazolidine Ring and Substituents
The conformation of the five-membered imidazolidine ring, including its degree of planarity or puckering, would be determined from crystallographic data. Furthermore, the orientation of the phenyl and bromo substituents relative to the ring would be established. This information is crucial for understanding the steric and electronic interactions within the molecule. In the absence of a published crystal structure, a detailed conformational analysis cannot be performed.
Based on a comprehensive search for scientific literature, detailed experimental data specifically for the compound This compound is not available in the public domain. Research articles detailing the specific crystal structure, intermolecular interactions, and chromatographic analysis for this exact molecule could not be located.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and focuses solely on "this compound" without resorting to speculation or using data from related but structurally distinct compounds, which would violate the explicit instructions provided.
To fulfill the request, published, peer-reviewed data on the following topics for This compound would be required:
Single-crystal X-ray diffraction analysis to provide the necessary details for discussing its structural elucidation, intermolecular interactions (hydrogen bond distances and angles, π-stacking parameters), and crystal packing architecture.
Published analytical methods that specify the conditions and results for Thin-Layer Chromatography, Chiral High-Performance Liquid Chromatography, and Gas Chromatography for this specific compound.
While general information exists for the broader class of hydantoins and other halogenated phenyl derivatives, applying that information here would not meet the stringent requirement of focusing solely on this compound.
Computational Chemistry and Molecular Modeling of 5 Bromo 5 Phenylimidazolidine 2,4 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 5-Bromo-5-phenylimidazolidine-2,4-dione. These methods provide a detailed picture of the molecule's electronic landscape.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives of imidazolidine-2,4-dione, DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are employed to optimize the molecular structure and determine its energetic properties. nih.gov The optimized structure allows for the calculation of various quantum chemical parameters that describe the molecule's reactivity and stability. nih.gov
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. nih.gov For related hydantoin (B18101) structures, the energy band gap has been calculated to be approximately 4.62 eV. nih.gov
Table 1: Calculated Quantum Chemical Parameters for Imidazolidine-2,4-dione Derivatives
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.36 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.73 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.63 | Indicator of chemical reactivity and stability |
| Electronegativity (χ) | Varies | Tendency to attract electrons |
| Hardness (η) | Varies | Resistance to change in electron distribution |
| Softness (σ) | Varies | Reciprocal of hardness |
Note: The values presented are for a related 5,5-diphenylimidazolidine-2,4-dione derivative and serve as an illustrative example. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (nucleophilic), blue indicates positive potential (electrophilic), and green represents neutral potential. nih.govresearchgate.net
For this compound, the MEP map would be expected to show negative potential (red) around the carbonyl oxygen atoms of the imidazolidine-2,4-dione ring, indicating these are the most likely sites for electrophilic attack. nih.gov The regions around the hydrogen atoms of the amine groups would exhibit positive potential (blue), suggesting their susceptibility to nucleophilic attack. The phenyl ring and the bromine atom would also influence the electrostatic potential distribution. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.
Solvation Effects on Molecular Behavior
The solvent environment can have a profound impact on the conformation and behavior of a molecule. In polar solvents, it is expected that the polar regions of this compound, such as the carbonyl groups and the N-H bonds, will form hydrogen bonds with solvent molecules. These interactions can stabilize certain conformations and influence the molecule's solubility and reactivity. MD simulations in explicit solvent models can be used to study the solvation shell around the molecule and quantify the strength and dynamics of solute-solvent interactions.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for designing new, more potent compounds. nih.gov For imidazolidine-2,4-dione derivatives, these studies have been instrumental in identifying key structural features for various therapeutic applications, including as anticonvulsants and PTP1B inhibitors. nih.govnih.govbepls.com
QSAR models are often developed using multiple linear regression (MLR) analysis to correlate biological activity with various molecular descriptors. nih.gov These descriptors can include electronic, steric, and hydrophobic parameters. For a series of 5-(substituted benzylidene) thiazolidine-2,4-diones, a QSAR model showed a high correlation coefficient (R²) of 0.942, indicating a strong predictive ability. nih.gov
Descriptor Calculation and Model Development for Hydantoin-Based Compounds
Quantitative Structure-Activity Relationship (QSAR) studies are foundational in computational drug design, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. This process begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For hydantoin-based compounds, a wide array of descriptors are calculated to build robust predictive models. nih.gov
These descriptors can be categorized as:
Topological: Describing the atomic connectivity and branching of the molecule.
Geometric/Structural: Pertaining to the 3D arrangement of the atoms.
Electronic: Quantifying features like charge distribution, dipole moment, and frontier molecular orbital energies (HOMO/LUMO).
Thermodynamic: Including properties such as solvation energy and heat of formation.
Once calculated for a diverse set of hydantoin analogues, these descriptors are used to develop QSAR models. nih.gov Machine learning algorithms and statistical methods, such as genetic algorithms, are employed to select the most relevant descriptors and create a mathematical equation that links them to a specific biological activity, like anticonvulsant potency. nih.gov These models are then validated to ensure their predictive power, enabling the estimation of activity for new, untested hydantoin derivatives. For instance, SAR studies on anticonvulsants have highlighted the importance of at least one hydrophobic site and specific hydrogen bond donors/acceptors for biological activity. nih.gov
Table 1: Representative Molecular Descriptors Calculated for Hydantoin Scaffolds in QSAR Studies This table illustrates the types of descriptors commonly used in the development of QSAR models for hydantoin-based compounds. Specific values for this compound are not available in the cited literature but would be calculated in a similar fashion.
| Descriptor Type | Descriptor Example | Information Encoded |
|---|---|---|
| Constitutional (0D/1D) | Molecular Weight (MW) | Size of the molecule |
| Constitutional (0D/1D) | Number of H-bond Acceptors (nHA) | Potential for hydrogen bonding |
| Topological (2D) | Wiener Index | Molecular branching and compactness |
| Physicochemical (2D) | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability |
| Geometrical (3D) | Molecular Surface Area (MSA) | Molecular size and shape |
| Quantum-Chemical (3D) | HOMO/LUMO Energy | Electron-donating/accepting ability and reactivity |
| Quantum-Chemical (3D) | Dipole Moment | Polarity and charge distribution |
In Silico Design and Virtual Screening of Novel Derivatives
The insights gained from QSAR models are instrumental in the in silico design and virtual screening of novel derivatives. With an established model that predicts the activity of hydantoin-based compounds, researchers can computationally generate large virtual libraries of molecules based on the this compound scaffold. nih.gov
The process typically involves:
Scaffold-based Library Generation: A virtual library is created by systematically modifying the core structure of this compound with various functional groups at different positions.
Descriptor Calculation: The same molecular descriptors used in the QSAR model development are calculated for every compound in the virtual library.
Activity Prediction: The validated QSAR model is applied to the calculated descriptors to predict the biological activity of each novel derivative.
Virtual Screening and Filtering: Compounds are ranked based on their predicted activity. Further filtering can be applied based on other computational predictions, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, to prioritize candidates with drug-like characteristics. nih.gov
This approach allows for the rapid and cost-effective exploration of a vast chemical space, focusing synthetic efforts only on the most promising candidates identified through computational screening. nih.govnih.gov
Molecular Docking and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. It is a critical tool for understanding drug-receptor interactions and for structure-based drug design.
Prediction of Ligand-Target Interactions
Molecular docking simulations place the ligand into the binding site of a target protein and score the different poses based on their binding affinity. This scoring is a function of the intermolecular interactions, including:
Hydrogen Bonds: Crucial for specificity and affinity, often formed with key amino acid residues in the active site. The hydantoin ring itself contains hydrogen bond donors (N-H groups) and acceptors (C=O groups) that are vital for interaction. nih.gov
Hydrophobic Interactions: The phenyl group of this compound can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov
Halogen Bonds: The bromine atom on the scaffold can potentially form halogen bonds, a specific type of non-covalent interaction that can enhance binding affinity.
By analyzing the top-scoring docked poses, researchers can generate a hypothesis about the binding mode of the compound. This information reveals which amino acid residues are critical for binding and provides a structural basis for the compound's activity, guiding further optimization to enhance potency and selectivity. nih.gov
Table 2: Example of Predicted Ligand-Target Interactions from a Molecular Docking Study This table illustrates the typical output of a molecular docking analysis for a hydantoin-based ligand with a hypothetical protein target. The interactions shown are representative of those expected for compounds of this class.
| Ligand Moiety | Interaction Type | Interacting Protein Residue | Predicted Distance (Å) |
|---|---|---|---|
| Hydantoin C=O (Position 2) | Hydrogen Bond | Arg120 | 2.1 |
| Hydantoin N-H (Position 3) | Hydrogen Bond | Glu276 | 1.9 |
| Phenyl Ring | Hydrophobic (π-π stacking) | Phe280 | 3.8 |
| Phenyl Ring | Hydrophobic (π-Alkyl) | Leu330 | 4.2 |
| Bromo Atom | Halogen Bond | Ser289 (Backbone C=O) | 3.1 |
Binding Free Energy Calculations
While docking provides a rapid assessment of binding affinity through scoring functions, more rigorous methods are often employed to refine this prediction. Binding free energy calculations offer a more accurate estimation of the affinity between a ligand and its target protein.
One of the most common methods is the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. nih.gov This technique involves running a molecular dynamics (MD) simulation of the ligand-protein complex to sample a range of conformations. Snapshots from this simulation are then used to calculate the binding free energy (ΔG_bind) using the following equation:
ΔG_bind = E_complex - (E_protein + E_ligand)
Where the energy terms include contributions from molecular mechanics (van der Waals and electrostatic energies) and solvation free energies (polar and nonpolar contributions). These calculations provide a quantitative measure of binding affinity that can be used to rank different derivatives of this compound and correlate more closely with experimental binding data. nih.gov
Applications of 5 Bromo 5 Phenylimidazolidine 2,4 Dione As a Synthetic Intermediate and Chemical Probe
Building Block for the Synthesis of Complex Molecular Architectures
The strategic placement of a bromine atom at the 5-position of the 5-phenylimidazolidine-2,4-dione scaffold suggests its potential as a versatile building block in organic synthesis. The bromine atom can serve as a leaving group in nucleophilic substitution reactions or participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecular frameworks.
Construction of Fused and Spiro Imidazolidine-2,4-dione Derivatives
While specific examples involving 5-Bromo-5-phenylimidazolidine-2,4-dione are not documented, the synthesis of fused and spiro imidazolidine-2,4-dione derivatives is a known strategy in medicinal chemistry to explore diverse chemical space and develop novel therapeutic agents.
Fused Imidazolidine-2,4-dione Derivatives: The synthesis of fused heterocyclic systems often involves intramolecular cyclization reactions. In principle, the bromine atom in this compound could be utilized in such reactions. For instance, a nucleophilic group tethered to another position of the molecule could displace the bromide to form a new ring fused to the imidazolidine-2,4-dione core. However, no specific synthetic routes employing this strategy with the title compound have been reported.
Spiro Imidazolidine-2,4-dione Derivatives: Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their rigid three-dimensional structures. The synthesis of spiroimidazolidine-2,4-diones has been described through various synthetic routes. Theoretically, this compound could serve as a precursor to spirocyclic systems. For example, intramolecular alkylation or other cyclization strategies involving the displacement of the bromide could lead to the formation of a spirocyclic junction at the 5-position. Despite this potential, there is no available literature detailing such transformations for this specific compound.
Precursor for Diversified Chemical Libraries and Combinatorial Chemistry
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. The utility of a building block in combinatorial chemistry is dependent on its ability to be readily modified with a variety of reagents.
The this compound scaffold, with its reactive bromine atom, is theoretically a suitable candidate for the generation of chemical libraries. Through reactions such as Suzuki, Stille, or Sonogashira cross-coupling, a wide array of aryl, vinyl, or alkynyl groups could be introduced at the 5-position. Similarly, nucleophilic substitution reactions with various amines, alcohols, or thiols could further diversify the scaffold. This would allow for the systematic variation of substituents around the core structure, creating a library of compounds for high-throughput screening. While the potential exists, there are no published reports of the use of this compound in the construction of combinatorial libraries. The broader 5-phenylhydantoin (B13835) scaffold has been a basis for such libraries, but the specific bromo-derivative's role is not established.
Utility in Exploring Fundamental Structure-Property Relationships
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the analogs allows for the identification of key structural features responsible for the desired pharmacological effect.
The introduction of a bromine atom onto the 5-phenylimidazolidine-2,4-dione core can significantly impact its physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. In SAR studies of halogenated 5-phenylhydantoins, the nature and position of the halogen substituent have been shown to influence anticonvulsant activity. nih.gov For instance, the presence of a halogen on the phenyl ring can modulate the compound's ability to interact with its biological target. nih.govresearchgate.netnih.gov
Role as a Chemical Probe for Mechanistic Investigations in Organic Reactions
Chemical probes are molecules designed to study biological processes or chemical reactions. The reactive nature of the carbon-bromine bond in this compound suggests its potential utility as a chemical probe in mechanistic investigations. For example, it could be employed to study the kinetics and mechanisms of nucleophilic substitution or cross-coupling reactions at a sterically hindered tertiary carbon center. The phenyl group at the same position would provide significant steric bulk, influencing the reaction pathway.
Furthermore, isotopically labeled versions of this compound could be synthesized to trace the fate of the molecule in a reaction or biological system. However, a review of the current literature does not yield any specific instances where this compound has been used as a chemical probe to investigate reaction mechanisms.
Future Research Directions and Emerging Avenues
Development of Sustainable and Green Synthetic Methodologies for Halogenated Hydantoins
The chemical industry's shift towards environmentally benign processes necessitates the development of green synthetic routes for halogenated hydantoins. Traditional methods often involve hazardous reagents and generate substantial waste. Future research is poised to address these challenges by focusing on several key areas. researchgate.netnih.gov
Modern synthetic techniques such as microwave irradiation, mechanochemistry, and continuous flow processes offer promising alternatives to conventional batch synthesis. researchgate.netnih.gov These methods can lead to shorter reaction times, higher yields, and reduced energy consumption. The application of solvent-free reaction conditions, which has been successful for related compounds like thiohydantoins, represents another critical avenue for exploration. thieme-connect.de
The development of recyclable catalysts and the use of greener, less toxic solvents are paramount. Research into enzymatic halogenation or the use of solid-supported halogenating agents could provide more sustainable and selective methods for the synthesis of 5-Bromo-5-phenylimidazolidine-2,4-dione.
Table 1: Comparison of Synthetic Methodologies for Hydantoins
| Methodology | Traditional Methods (e.g., Bucherer-Bergs) | Emerging Green Methods |
|---|---|---|
| Energy Source | Conventional heating | Microwave, Mechanical (Ball-milling) |
| Solvents | Often toxic, organic solvents | Water, Ionic liquids, Solvent-free |
| Reaction Time | Hours to days | Minutes to hours |
| Byproducts | Often stoichiometric amounts of waste | Minimal, often catalytic processes |
| Key Advantage | Well-established procedures | Reduced environmental impact, improved efficiency |
Advanced Analytical Techniques for Comprehensive Characterization and Trace Analysis
A thorough understanding of the physicochemical properties of this compound relies on sophisticated analytical techniques. While standard methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are essential for basic structural elucidation, future research should focus on more advanced and sensitive methodologies. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (LC-MS), are crucial for purity assessment and the identification of trace impurities. bldpharm.com Future work could involve developing and validating highly sensitive methods for detecting minute quantities of the compound in complex matrices, such as environmental or biological samples.
Conformational analysis, which is vital for understanding the molecule's interactions, can be further explored using techniques like Circular Dichroism (CD). nih.gov Single-crystal X-ray diffraction will continue to be indispensable for unequivocally determining the three-dimensional structure and understanding intermolecular interactions in the solid state. nih.gov
Table 2: Advanced Analytical Techniques for Hydantoin (B18101) Characterization
| Technique | Information Provided | Future Research Focus |
|---|---|---|
| LC-MS/UPLC-MS | Separation, identification, and quantification | Development of methods for trace analysis in complex samples |
| X-ray Crystallography | Solid-state structure, bond lengths/angles, packing | Polymorph screening, co-crystal formation studies |
| Circular Dichroism (CD) | Conformation and stereochemistry in solution | In-depth studies of conformational dynamics |
| Hyphenated Techniques | Comprehensive multi-dimensional data | Application of techniques like GCxGC-TOFMS for impurity profiling |
Exploration of Novel Chemical Transformations and Rearrangements involving the Bromo-Phenyl Moiety
The reactivity of the bromo-phenyl moiety in this compound is a fertile ground for discovering new chemical transformations. The C5-bromo bond is a key functional group that can potentially participate in a variety of reactions.
Future research could investigate:
Nucleophilic Substitution Reactions: Exploring the displacement of the bromide ion with various nucleophiles to introduce new functional groups at the C5 position.
Radical Reactions: The C-Br bond could serve as a precursor for radical intermediates, enabling transformations not accessible through ionic pathways. The reactivity could be compared to other N-bromo compounds like N-Bromosuccinimide. chemeo.com
Organometallic Coupling Reactions: Palladium-catalyzed cross-coupling reactions, for instance, could be explored to form new carbon-carbon or carbon-heteroatom bonds at the C5 position, leveraging the phenyl group's influence.
Rearrangements: Investigating potential skeletal rearrangements of the hydantoin ring under thermal or photochemical conditions, which could lead to novel heterocyclic structures. acs.org
Transformations on the Phenyl Ring: Exploring electrophilic aromatic substitution reactions on the phenyl group to create a library of diversely functionalized derivatives.
Integration of Artificial Intelligence and Machine Learning in Rational Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and offer immense potential for the study of this compound and its analogues. nih.govresearchgate.net These computational tools can significantly accelerate the design-make-test-analyze (DMTA) cycle in chemical synthesis and drug discovery. oxfordglobal.com
Key areas for future integration include:
De Novo Design: Utilizing generative AI models to design novel hydantoin derivatives with optimized properties. chemanager-online.com These algorithms can explore vast chemical space to identify molecules predicted to have high activity for a specific biological target.
Property Prediction: Employing ML algorithms to accurately predict physicochemical properties such as solubility, bioavailability, and toxicity (ADMET properties) for newly designed compounds, thereby reducing the need for extensive experimental screening. mdpi.com
Reaction Prediction and Synthesis Planning: Using AI-driven retrosynthesis software to predict plausible and efficient synthetic routes for complex derivatives of this compound. chemanager-online.com This can help chemists identify optimal reaction conditions and avoid potential side reactions.
High-Throughput Virtual Screening: Applying ML models to screen large virtual libraries of compounds against biological targets, prioritizing a smaller, more manageable set of candidates for experimental validation. mdpi.com
Investigation of Solid-State Properties for Advanced Material Science Applications
The solid-state characteristics of organic molecules are critical for their application in material science. The investigation of the crystal structure and packing of this compound can unlock its potential for creating advanced materials. The study of related halogenated hydantoins has shown that they can form crystalline, free-flowing powders that can be compacted into solid forms with high physical integrity. google.com
Future research should focus on:
Crystal Engineering: Systematically studying the intermolecular interactions, such as hydrogen bonding (e.g., N-H···O) and halogen bonding, that govern the crystal packing. nih.gov Understanding these interactions allows for the rational design of co-crystals with tailored properties.
Polymorphism: Investigating the existence of different crystalline forms (polymorphs) of the compound. Each polymorph can have distinct properties, including melting point, solubility, and stability, which are crucial for applications in pharmaceuticals and materials.
Material Formulation: Exploring the use of this compound as a building block or additive in the development of new materials, such as specialty polymers, energetic materials, or functional organic solids. Its halogenated nature could impart specific properties like flame retardancy or altered electronic characteristics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
